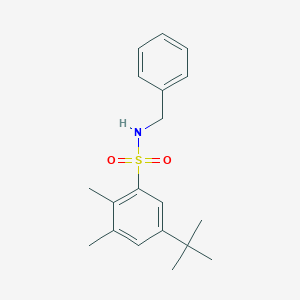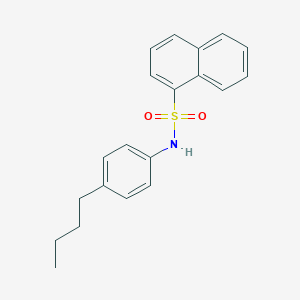![molecular formula C26H27NO5S B281226 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been extensively studied for its scientific research application. It is a synthetic compound that has been synthesized using various methods. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate inhibits the activity of PDE4 and cAMP phosphodiesterases. PDE4 is an enzyme that breaks down cAMP, which is involved in various cellular processes, including inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which results in a decrease in inflammation. Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate also inhibits the activity of certain cancer-related enzymes, including protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
The biochemical and physiological effects of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate have been extensively studied. It has been shown to have anti-inflammatory effects in various animal models of asthma and COPD. It has also been shown to have anti-inflammatory effects in animal models of IBD. In addition, it has been shown to have anti-cancer effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its potent inhibitory activity against various enzymes, its well-defined mechanism of action, and its potential use in treating various diseases. The limitations of using Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its synthetic nature, which may limit its use in certain biological systems, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is the further study of its potential use in treating various diseases, including asthma, COPD, IBD, and cancer. Another direction is the development of new synthetic methods to improve its yield and purity. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with butylamine and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate as a white solid.
Aplicaciones Científicas De Investigación
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its scientific research application. It is a potent inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic adenosine monophosphate (cAMP) phosphodiesterases. It has been studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been studied for its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C26H27NO5S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-5-6-13-31-26(28)24-18(4)32-25-20-10-8-7-9-19(20)22(15-21(24)25)27-33(29,30)23-14-16(2)11-12-17(23)3/h7-12,14-15,27H,5-6,13H2,1-4H3 |
Clave InChI |
OFGSHBPCHHFPDA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)


![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)



